4-(Pyridin-3-yl)but-3-yn-1-ol
Overview
Description
4-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a butyn-1-ol chain. This compound is of interest due to its unique structure, which combines an aromatic ring with an alkyne and an alcohol functional group. Such a combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)but-3-yn-1-ol typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between a pyridine derivative and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include an inert atmosphere (e.g., nitrogen or argon) and a base such as triethylamine or potassium carbonate. The reaction mixture is stirred at elevated temperatures, often around 85°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Pyridine-3-carboxaldehyde or pyridine-3-carboxylic acid.
Reduction: 4-(Pyridin-3-yl)but-3-ene-1-ol or 4-(Pyridin-3-yl)butane-1-ol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-3-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions or coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 4-position.
4-(Pyridin-2-yl)but-3-yn-1-ol: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyrazin-2-yl)but-3-yn-1-ol: Similar structure but with a pyrazine ring instead of a pyridine ring.
Uniqueness
4-(Pyridin-3-yl)but-3-yn-1-ol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interactions compared to its isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it a valuable intermediate in the synthesis of specific target molecules .
Properties
IUPAC Name |
4-pyridin-3-ylbut-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWACVFJDRATJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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